![molecular formula C20H26N2O4S B4978897 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-phenylpropanamide](/img/structure/B4978897.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-phenylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-phenylpropanamide involves multiple steps, including diazotization, coupling reactions, and the use of sulfonamides. For example, a study by Patel et al. (2009) described the synthesis of a related sulfonamide compound through diazotization and subsequent coupling with 8-hydroxyquinoline, resulting in a compound characterized by spectral studies (Patel, 2009).
Molecular Structure Analysis
Quantum mechanical, spectroscopic, and molecular docking studies have been conducted on compounds with a structure similar to the target compound. Chandralekha et al. (2019) characterized a related compound using various spectral analyses and density functional theory (DFT), providing insights into its molecular geometry and electronic properties (Chandralekha et al., 2019).
Chemical Reactions and Properties
The reactivity of similar compounds involves interactions with metal ions, as demonstrated in the study by Patel et al. (2009), where metal chelates were synthesized and characterized (Patel, 2009). Additionally, transformations and metabolite formation have been studied, providing insights into potential biotransformation pathways in biological systems (Arita et al., 1970).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, of similar compounds can be inferred from their synthesis and characterization. However, specific studies focusing on the physical properties of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-phenylpropanamide were not identified in the search results.
Chemical Properties Analysis
Chemical properties, such as reactivity with other chemicals, stability under various conditions, and degradation pathways, have been explored in studies such as the acid-catalyzed hydrolysis without concomitant racemization reported by Okuyama et al. (1990), shedding light on the stability and chemical behavior of similar compounds (Okuyama et al., 1990).
Mechanism of Action
Target of Action
A similar compound, 2-chloro-n-(3-cyano-5,6-dihydro-4h-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide, targets theUDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase in Streptococcus pneumoniae . This enzyme is involved in cell wall formation .
Mode of Action
Based on the target of the similar compound mentioned above, it can be inferred that it might inhibit the function of the udp-n-acetylmuramoyl-tripeptide–d-alanyl-d-alanine ligase, thereby affecting the cell wall formation of the bacteria .
Biochemical Pathways
Given the target enzyme’s role in cell wall formation, it can be inferred that the compound might affect the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall formation .
Result of Action
If it indeed inhibits the function of the udp-n-acetylmuramoyl-tripeptide–d-alanyl-d-alanine ligase, it could potentially lead to the weakening of the bacterial cell wall, thereby inhibiting the growth of the bacteria .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-4-22(5-2)27(24,25)17-12-13-19(26-3)18(15-17)21-20(23)14-11-16-9-7-6-8-10-16/h6-10,12-13,15H,4-5,11,14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAZLIMNXKXVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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